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Abstract

Enerisant hydrochloride (developmental code name: TS-091) is a potent and highly selective
histamine H3 receptor antagonist and inverse agonist that has been under investigation for the
treatment of narcolepsy.[1] This technical guide provides a comprehensive overview of the
preclinical pharmacology of Enerisant, summarizing key findings from in vitro and in vivo
studies. The document details its mechanism of action, pharmacokinetic profile, and safety
data, presenting quantitative information in structured tables and visualizing complex
processes through detailed diagrams. Methodological insights into crucial experiments are also
provided to offer a complete preclinical profile of this compound.

Introduction

Enerisant, also known as TS-091, is a hon-imidazole histamine H3 receptor antagonist/inverse
agonist.[2][3] The histamine H3 receptor is a presynaptic autoreceptor in the central nervous
system that regulates the release of histamine and other neurotransmitters, playing a crucial
role in the sleep-wake cycle.[3][4] By blocking this receptor, Enerisant increases the levels of
histamine, dopamine, and acetylcholine in the brain, which is thought to underlie its wake-
promoting and pro-cognitive effects.[5][6] Preclinical studies have demonstrated its potential as
a therapeutic agent for sleep disorders like narcolepsy.[2][7]
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Mechanism of Action

Enerisant acts as a competitive antagonist and inverse agonist at the histamine H3 receptor.[5]
[6] This dual action not only blocks the effects of the natural ligand, histamine, but also reduces
the receptor's basal activity. In vitro studies have confirmed its high affinity and selectivity for
both human and rat H3 receptors.[5][6]

Receptor Binding Affinity

The binding affinity of Enerisant to histamine H3 receptors has been quantified through in vitro

assays.
Receptor Species IC50 (nM)
Histamine H3 Receptor Human 2.89[5]
Histamine H3 Receptor Rat 14.5[5]

Table 1: In Vitro Receptor Binding Affinity of Enerisant.

Signaling Pathway

Enerisant's antagonism of the H3 receptor leads to a cascade of downstream effects, primarily
the disinhibition of neurotransmitter release.
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Caption: Enerisant's Mechanism of Action at the H3 Receptor.
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In Vivo Pharmacology

Animal studies have been crucial in elucidating the physiological effects of Enerisant.

Receptor Occupancy

In vivo studies in rats have shown that orally administered Enerisant hydrochloride dose-
dependently occupies histamine H3 receptors in the brain.[5] A dose of 0.78 mg/kg was found
to elicit half-maximal receptor occupancy.[5] In a human PET study, Enerisant administration
also led to a dose-dependent decrease in radioligand binding, confirming target engagement in
the human brain.[8][9] Higher doses (12.5 mg and 25 mg) resulted in persistently high receptor
occupancy of over 85%.[6][8]

Effects on Neurotransmitter Levels

Enerisant administration has been shown to increase the extracellular levels of key
neurotransmitters involved in arousal and cognition. A 1 mg/kg subcutaneous dose in rats
increased total extracellular histamine in the posterior hypothalamus.[5] The same dose
administered intraperitoneally increased total extracellular dopamine and acetylcholine levels in
the medial prefrontal cortex.[5]

Wake-Promoting and Pro-cognitive Effects

In rodent models, Enerisant has demonstrated wake-promoting and pro-cognitive effects.[5][6]
Notably, higher doses of 3-10 mg/kg (p.o.), which correspond to nearly full H3 receptor
occupancy, were required to produce wake-promoting effects in rats.[6]

Pharmacokinetics

The pharmacokinetic profile of Enerisant has been characterized in humans.

Absorption, Distribution, Metabolism, and Excretion
(ADME)

Following oral administration, Enerisant is rapidly absorbed, with dose-dependent plasma
concentrations.[1][7] It exhibits minimal metabolism in humans and is primarily eliminated
unchanged through renal excretion.[1] Between 64.5% and 89.9% of the administered dose is
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recovered unchanged in the urine within 48 hours.[1][7] Plasma protein binding in humans is
approximately 31.0-31.7%.[1]

Parameter Value Species

] Rapidly absorbed after oral
Absorption . ) Human
administration.[7]

4.29 to 835 ng/mL for doses of
Cmax Human
1 to 150 mg.[7]

Tmax Median of 2.00 hours.[7] Human
Half-life Approximately 8 hours.[7] Human
Metabolism Minimal.[1] Human

Primarily unchanged in urine
Excretion (64.5-89.9% of dose within Human
48h).[1][7]

Plasma Protein Binding 31.0-31.7%.[1] Human

Table 2: Pharmacokinetic Parameters of Enerisant in Humans.

Safety and Toxicology

Preclinical and early clinical data have provided initial insights into the safety profile of
Enerisant.

In Vitro Safety Pharmacology

In vitro studies have shown that Enerisant does not inhibit nine major cytochrome P450 (CYP)
isoforms (CYP1A2, CYP2A6, CYP2B6, CYP2CS8, CYP2C9, CYP2C19, CYP2D6, CYP2EL, or
CYP3A4) and does not induce CYP1A2, CYP2B6, or CYP3A4, suggesting a low potential for

CYP-mediated drug-drug interactions.[7][10] Enerisant is a substrate for P-glycoprotein (P-gp)
and an inhibitor of OCT2, MATE1, and MATE2-K.[7]

Clinical Safety
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In clinical trials for narcolepsy, the tolerability of Enerisant was dose-dependent.[3][4] Higher
doses were associated with adverse events such as insomnia, headache, and nausea.[3][4]
[11]

Experimental Protocols
In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (IC50) of Enerisant for the histamine H3 receptor.
Methodology:

 Membrane Preparation: Cell membranes expressing either human or rat histamine H3
receptors are prepared.

« Radioligand: A specific radioligand for the H3 receptor, such as [3H]Na-methylhistamine, is
used.

e Assay: Membranes are incubated with the radioligand and varying concentrations of
Enerisant.

o Detection: The amount of bound radioligand is measured using a scintillation counter.

e Analysis: The concentration of Enerisant that inhibits 50% of the specific binding of the
radioligand (IC50) is calculated.
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Caption: Workflow for In Vitro Receptor Binding Assay.

R-a-methylhistamine-Induced Dipsogenia Model in Rats

Objective: To assess the in vivo antagonist activity of Enerisant at the H3 receptor.
Methodology:
e Acclimation: Rats are acclimated to individual cages with free access to water.

» Treatment: Animals are pre-treated with either vehicle or Enerisant hydrochloride at
various doses (e.g., 0.3-1 mg/kg, p.o.).
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e Agonist Challenge: After a set time, the H3 receptor agonist R-a-methylhistamine is
administered to induce drinking behavior (dipsogenia).

» Measurement: Water intake is measured for a defined period following the agonist challenge.

e Analysis: The ability of Enerisant to attenuate the dipsogenic response is evaluated. A
statistically significant reduction in water intake compared to the vehicle group indicates
antagonist activity.[5]

Conclusion

Enerisant hydrochloride is a potent and selective histamine H3 receptor antagonist/inverse
agonist with a well-characterized preclinical profile. It demonstrates high affinity for the H3
receptor, leading to increased levels of wake-promoting neurotransmitters. Its pharmacokinetic
profile is favorable, with rapid oral absorption and minimal metabolism. While showing promise
in preclinical models of narcolepsy, further clinical investigation is necessary to establish its
therapeutic potential and optimal dosing.

Logical Flow of Preclinical Assessment

The preclinical evaluation of a compound like Enerisant follows a logical progression from in
vitro characterization to in vivo efficacy and safety studies.
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Caption: Logical Flow of Preclinical Drug Assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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